Cas no 80360-10-7 (2-[[4-[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid)
![2-[[4-[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid structure](https://it.kuujia.com/scimg/cas/80360-10-7x500.png)
80360-10-7 structure
Nome del prodotto:2-[[4-[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
2-[[4-[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- DTXSID50319371
- 2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
- SCHEMBL10820237
- DSXZZNYIRMPBTN-UHFFFAOYSA-N
- L-Glutamic acid,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]methylamino]benzoyl]-
- NSC344280
- 2-{4-[(2,4-Diamino-pyrido[2,3-d]pyrimidin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid
- CHEMBL262953
- 5-DEAZAMETHOTREXATE
- BDBM50016322
- NSC-344280
- 80360-10-7
- 2-[[4-[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
-
- Inchi: InChI=1S/C21H23N7O5/c1-28(10-11-8-14-17(22)26-21(23)27-18(14)24-9-11)13-4-2-12(3-5-13)19(31)25-15(20(32)33)6-7-16(29)30/h2-5,8-9,15H,6-7,10H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,22,23,24,26,27)
- Chiave InChI: DSXZZNYIRMPBTN-UHFFFAOYSA-N
- Sorrisi: CN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Proprietà calcolate
- Massa esatta: 453.176067
- Massa monoisotopica: 453.176067
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 33
- Conta legami ruotabili: 9
- Complessità: 703
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 198
- XLogP3: 0.5
Proprietà sperimentali
- Densità: 1.499
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.731
2-[[4-[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid Letteratura correlata
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
80360-10-7 (2-[[4-[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid) Prodotti correlati
- 81439-98-7(Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide)
- 17153-20-7(3-methyl-1,2-oxazole-4-carboxylic acid)
- 1804917-14-3(3-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-5-carboxylic acid)
- 1261552-03-7(3-Bromo-4'-chloro-3'-hydroxypropiophenone)
- 1361599-85-0(4-Chloro-3-nitro-5-(perchlorophenyl)pyridine)
- 1823887-17-7(Ethyl 3-(chloromethyl)thiophene-2-carboxylate)
- 1508247-00-4(2-(1-(beta-Oxophenethyl)-1H-pyrrole-2-ylmethylene)malonic acid diethyl ester)
- 1375471-68-3(2-chloro-1-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-one)
- 1361873-89-3(4-Cyano-2-(trifluoromethoxy)pyridine-6-acetic acid)
- 1822506-78-4(3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
